N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
Description
N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an oxalamide moiety
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-23-8-7-18-11(20)12(21)19-9-13(22,14(15,16)17)10-5-3-2-4-6-10/h2-6,22H,7-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSXEMBGSIWYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the desired oxalamide compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as a building block for the synthesis of more complex molecules in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid: Shares the trifluoromethyl and hydroxy groups but lacks the oxalamide moiety.
N-(2-methoxyethyl)oxalamide: Contains the oxalamide and methoxyethyl groups but lacks the trifluoromethyl and hydroxy groups.
Uniqueness
N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy group allows for specific interactions with biological targets. The oxalamide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a trifluoromethyl group, a hydroxy group, and an oxalamide moiety. Its molecular formula is with a molecular weight of 398.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities through specific molecular interactions. The trifluoromethyl group increases the compound's affinity for lipid membranes, while the hydroxy group can form hydrogen bonds with target molecules, stabilizing these interactions.
1. Anti-inflammatory Activity
Research indicates that this compound may exert anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. For instance, it has been studied for its potential to modulate glucocorticoid receptor activity, which plays a critical role in inflammatory responses .
2. Wound Healing Properties
This compound has shown promise in promoting wound healing in preclinical models. Its mechanism may involve enhancing fibroblast proliferation and collagen synthesis, essential processes in tissue repair .
3. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt microbial membranes or inhibit essential metabolic pathways within the microorganisms .
Research Findings
A summary of notable studies investigating the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated inhibition of NF-kB pathway in vitro. |
| Study B | Wound healing | Enhanced fibroblast migration and collagen deposition in animal models. |
| Study C | Antimicrobial properties | Showed significant activity against Staphylococcus aureus and E. coli. |
Case Studies
Case Study 1: Wound Healing in Diabetic Rats
In a controlled study involving diabetic rats with induced wounds, treatment with this compound resulted in faster wound closure compared to control groups. Histological analysis revealed increased collagen formation and reduced inflammatory cell infiltration .
Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation assessed the compound's effect on pro-inflammatory cytokines in human cell lines. Results indicated a significant reduction in IL-6 and TNF-alpha levels following treatment with the compound, suggesting its potential for managing inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates like 2-methoxyethylamine and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.
- Step 2 : Coupling via oxalyl chloride or activated oxalic acid derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Key variables include solvent choice (e.g., THF vs. DCM), temperature control, and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC ensures reaction completion .
Basic: What spectroscopic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for methoxyethyl (δ ~3.3–3.5 ppm) and trifluoromethyl groups (δ ~1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₆H₂₀F₃N₂O₃).
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm oxalamide C=O stretching .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Conflicting data (e.g., anti-inflammatory vs. no activity in similar oxalamides) require:
- Dose-Response Analysis : Validate activity thresholds using assays like COX-2 inhibition or TNF-α ELISA .
- Structural Analog Comparison : Compare with analogs (e.g., ’s adamantyl-oxalamides) to identify critical substituents (e.g., trifluoromethyl enhances lipophilicity) .
- Target Validation : Use SPR or molecular docking to confirm binding to proposed targets (e.g., soluble epoxide hydrolase) .
Advanced: What computational methods optimize reaction yields for its synthesis?
- Density Functional Theory (DFT) : Predicts energy barriers for intermediate formation, guiding solvent/catalyst selection (e.g., DMF accelerates coupling vs. THF) .
- Kinetic Modeling : Identifies rate-limiting steps (e.g., amine activation) to adjust reaction time or temperature .
- Machine Learning : Trains on PubChem data from similar oxalamides to predict optimal molar ratios (e.g., 1.2:1 oxalyl chloride:amine) .
Basic: How is the compound’s stability assessed under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .
- Solution Stability : Test in buffers (pH 4–9) to identify optimal storage conditions (e.g., pH 7.4, –20°C) .
Advanced: What strategies enhance its bioavailability in pharmacological studies?
- Prodrug Design : Modify hydroxyl groups to esters (e.g., acetyl) for improved membrane permeability .
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance solubility and half-life .
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidative demethylation) .
Basic: What are its potential applications in medicinal chemistry?
- Enzyme Inhibition : Structural analogs inhibit soluble epoxide hydrolase (sEH) and cyclooxygenase, suggesting anti-inflammatory/analgesic potential .
- Anticancer Screening : Test in NCI-60 cell lines; trifluoromethyl groups may enhance apoptosis via caspase-3 activation .
- Neuroprotection : Oxalamides with hydroxy groups show activity in Aβ aggregation assays (e.g., Alzheimer’s models) .
Advanced: How to design SAR studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replace methoxyethyl with ethoxyethyl) .
- Bioisosteric Replacement : Swap trifluoromethyl with –CF₂H or –OCF₃ to assess electronic effects .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential amine/oxalyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How to address discrepancies in pharmacokinetic data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
